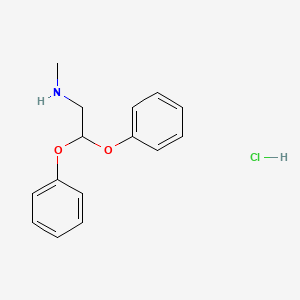![molecular formula C16H12O2 B14307235 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- CAS No. 110189-81-6](/img/structure/B14307235.png)
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- is a photochromic compound that exhibits interesting photophysical and photochemical properties It belongs to the family of naphthopyrans, which are known for their ability to undergo reversible photoinduced transformations
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- typically involves the acid-catalyzed reaction between appropriately substituted 2-naphthols and propargyl alcohols. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the pyran ring . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and reduced derivatives, each with distinct chemical and physical properties.
科学的研究の応用
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.
Biology: The compound’s photochromic properties are exploited in biological imaging and as molecular probes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of photochromic lenses and other optical devices.
作用機序
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- involves photoinduced ring-opening and ring-closing reactions. Upon exposure to light, the compound undergoes a reversible transformation between its closed and open forms. This process is facilitated by the absorption of photons, which excites the molecule to a higher energy state, leading to the cleavage of the pyran ring. The open form is typically colored, while the closed form is colorless .
類似化合物との比較
Similar Compounds
3H-Naphtho[2,1-b]pyran-3-one: A parent compound with similar photochromic properties.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its use in ophthalmic lenses due to its photochromic behavior.
3H-Benzo[f]chromene: Another photochromic compound with applications in materials science.
Uniqueness
3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)- stands out due to its unique substitution pattern, which imparts distinct photophysical properties. The presence of the propenyl group enhances its photochromic efficiency and stability, making it a valuable compound for various applications.
特性
CAS番号 |
110189-81-6 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
2-prop-2-enylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C16H12O2/c1-2-5-12-10-14-13-7-4-3-6-11(13)8-9-15(14)18-16(12)17/h2-4,6-10H,1,5H2 |
InChIキー |
VVVFTSQIJLYGPM-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
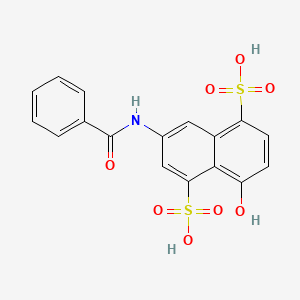

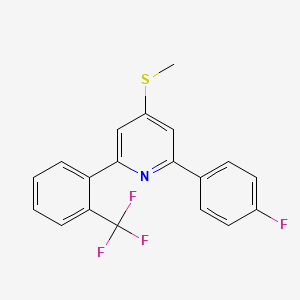
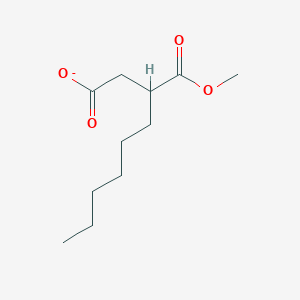

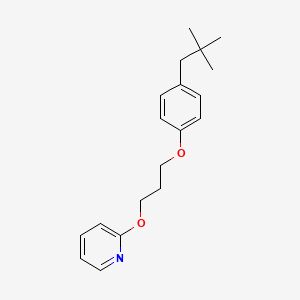
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
